4-Propylpyrimidine
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Overview
Description
4-Propylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring with a propyl group attached at the fourth position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpyrimidine can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with amidines, followed by cyclization. Another method includes the reaction of acrylonitrile with sodium methoxide in the presence of carbon monoxide, followed by aminated reagents to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups replace hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyrimidine carboxylic acids.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of halogenated or alkylated pyrimidines.
Scientific Research Applications
4-Propylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
5-Bromo-4-propylpyrimidine: Contains a bromine atom at position 5 instead of a hydrogen atom.
4-Methylpyrimidine: Contains a methyl group at position 4 instead of a propyl group.
2,4-Dimethylpyrimidine: Contains methyl groups at positions 2 and 4.
Uniqueness: 4-Propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at position 4 influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
30537-75-8 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
4-propylpyrimidine |
InChI |
InChI=1S/C7H10N2/c1-2-3-7-4-5-8-6-9-7/h4-6H,2-3H2,1H3 |
InChI Key |
PLKFCWYWRJDCLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=NC=C1 |
Origin of Product |
United States |
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